molecular formula C11H21NO5 B13086366 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid

2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid

Cat. No.: B13086366
M. Wt: 247.29 g/mol
InChI Key: HMXILZUFGLSQNJ-UHFFFAOYSA-N
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Description

2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is a derivative of amino acids and is often utilized in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID typically involves the protection of an amino acid with a BOC group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of BOC-protected amino acids, including 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID, often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and controlled introduction of the BOC group into various organic compounds . The use of flow microreactor systems enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is unique due to its specific structure, which includes a methoxy group and a pentanoic acid backbone. This structure allows for unique reactivity and applications in peptide synthesis and other organic transformations .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)

InChI Key

HMXILZUFGLSQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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